2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide
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Overview
Description
The compound “2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide” appears to be a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted with a 4-methylphenyl group and a phenylbenzenesulfonamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the phenylbenzenesulfonamide group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the phenylbenzenesulfonamide group would likely have significant effects on the compound’s overall structure and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring and the sulfonamide group are both known to participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include properties such as solubility, melting point, boiling point, and reactivity. Again, without specific data, it’s challenging to provide a detailed analysis of these properties for this compound.Scientific Research Applications
Anticancer Activity
- Researchers have synthesized derivatives starting from 2-(4-methylphenyl)acetic acid and evaluated them for anticancer activity against multiple cancer cell lines. Some derivatives exhibited significant anticancer activities (Ravinaik et al., 2021).
- Another study synthesized and tested compounds for anticancer activity against human cancer cell lines, including breast and lung cancer. These compounds showed good to moderate activity on all tested cell lines (Yakantham et al., 2019).
Antimicrobial and Antibacterial Activity
- Certain derivatives containing 1,3,4-oxadiazole were tested for their antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016).
- Synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide showed good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Liquid Crystalline Properties
- A study on mesogenic esters derived from 1,2,4-oxadiazole found that compounds exhibited enantiotropic liquid crystal with nematic texture. The study highlighted the influence of 1,2,4-oxadiazole ring and alkyl chain length on mesomorphic properties (Ali & Tomi, 2018).
Antitubercular Potential
- Research investigating N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide suggested its potential as an antitubercular agent after docking against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific toxicity data or safety information, it’s difficult to assess the potential hazards of this compound.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile.
properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O3/c1-25-12-17-19(24-25)20(29)27(11-14-5-3-2-4-6-14)21(30)26(17)13-18(28)23-16-9-7-15(22)8-10-16/h2-10,12H,11,13H2,1H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPEECVEQKCJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide |
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